Icosanamide

Description

Properties

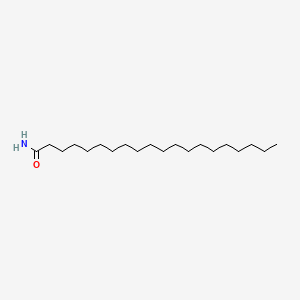

IUPAC Name |

icosanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H41NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h2-19H2,1H3,(H2,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOCSVLHOTKHEFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H41NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90199376 | |

| Record name | Icosanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90199376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51360-63-5 | |

| Record name | Eicosanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51360-63-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Icosanamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051360635 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Icosanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90199376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Icosanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.939 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Icosanamide: A Technical Profile of a Saturated Fatty Acid Amide

An In-depth Examination for Researchers and Scientific Professionals

Prepared by: Gemini, Senior Application Scientist

Foreword: Defining the Scope of Icosanamide's Biological Activity

It is imperative to begin this technical guide by clarifying the current scientific understanding of this compound. Initial inquiries into its "mechanism of action" may stem from a potential nomenclature confusion with the anticonvulsant medication lacosamide. Based on a comprehensive review of publicly available scientific literature, this compound, a C20 saturated fatty acid amide, is not recognized as a therapeutic agent and therefore does not have an established pharmacological mechanism of action. This document serves to provide a detailed technical profile of this compound, focusing on its chemical properties and known applications, while also drawing a clear distinction from clinically active compounds.

Chemical Identity and Physicochemical Properties of this compound

This compound, also known as ethis compound or arachidamide, is the amide derivative of icosanoic acid (arachidic acid).[1][2] Its fundamental properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₂₀H₄₁NO | [1][2][3] |

| Molecular Weight | 311.5 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Registry Number | 51360-63-5 | [2] |

| Appearance | Data not available | |

| Solubility | Insoluble in water; soluble in organic solvents such as ethanol, acetone, and diethyl ether. | [] |

Known Applications and Areas of Study

The primary utility of this compound lies not in pharmacology, but in industrial and fundamental chemical research contexts.

Industrial Applications

This compound is utilized as a lubricant in metalworking fluids and as a component in greases.[] Its long carbon chain imparts desirable properties for providing lubricity, anti-wear characteristics, and corrosion prevention, particularly in high-pressure and high-temperature environments.[]

Chemical Research

Within a laboratory setting, this compound serves as a model compound for the study of amide bond chemistry.[] Its simple, linear structure makes it an ideal candidate for investigating fundamental reactions such as:

-

Amide hydrolysis under acidic or basic conditions to yield icosanoic acid and ammonia.[]

-

Amide exchange processes.[]

-

Spectroscopic analysis of the amide functional group.[]

The Point of Confusion: this compound vs. Lacosamide

The query regarding this compound's mechanism of action likely originates from its phonetic similarity to lacosamide , an established antiepileptic drug.[5] The mechanisms of these two compounds are distinct and unrelated.

Lacosamide: A Voltage-Gated Sodium Channel Modulator

Lacosamide's anticonvulsant activity is primarily attributed to its selective enhancement of the slow inactivation of voltage-gated sodium channels.[5] This action differs from other sodium channel-blocking antiepileptic drugs like phenytoin or carbamazepine, which primarily affect fast inactivation.[5] By shifting the slow inactivation curve to more hyperpolarized potentials, lacosamide stabilizes the inactivated state of the channel, thereby reducing the repetitive firing of neurons that contributes to seizure activity.[5]

The signaling pathway for lacosamide can be simplified as follows:

Sources

- 1. This compound | C20H41NO | CID 3016647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethis compound- [webbook.nist.gov]

- 3. PubChemLite - this compound (C20H41NO) [pubchemlite.lcsb.uni.lu]

- 5. Current understanding of the mechanism of action of the antiepileptic drug lacosamide - PubMed [pubmed.ncbi.nlm.nih.gov]

Icosanamide synthesis pathway

An In-Depth Technical Guide to the Synthesis of Icosanamide

Introduction to this compound

This compound, also known as arachidic amide or ethis compound, is a primary fatty acid amide derived from icosanoic acid, a 20-carbon saturated fatty acid.[1][2] Its molecular structure consists of a long, saturated C20 aliphatic chain and a polar amide head group, which imparts surfactant-like properties. While specific applications of this compound are less documented than its unsaturated analog, erucamide, fatty acid amides as a class are of significant industrial importance, serving as slip agents, anti-blocking agents, and lubricants in the polymer industry.[3] The synthesis of this compound is therefore of interest to researchers in materials science and organic synthesis.

This guide provides a comprehensive technical overview of the principal synthetic pathways to this compound. We will explore classical industrial methods, modern catalytic strategies, and biocatalytic approaches, explaining the underlying chemical principles and providing field-proven experimental protocols. The discussion is structured to provide researchers, scientists, and drug development professionals with a thorough understanding of the available methodologies, enabling informed decisions for laboratory-scale synthesis or industrial production.

Chapter 1: Classical Synthesis from Icosanoic Acid

The most direct and industrially scalable routes to this compound begin with its parent carboxylic acid, icosanoic acid (arachidic acid).[4][5] These methods are valued for their simplicity and use of readily available bulk chemicals.

Direct Ammonolysis of Icosanoic Acid

The formal condensation of a carboxylic acid with ammonia is the most straightforward conceptual pathway to a primary amide.[3] This reaction, a nucleophilic acyl substitution, proceeds by the attack of ammonia on the carbonyl carbon of icosanoic acid. However, the acidic proton of the carboxylic acid readily reacts with the basic ammonia to form a stable and unreactive ammonium carboxylate salt. To overcome this thermodynamic sink and drive the dehydration reaction forward, significant thermal energy is required.

Causality Behind Experimental Choices: The use of high temperatures (typically >180°C) and elevated pressures is essential to shift the equilibrium from the stable ammonium salt towards the amide product by continuously removing the water byproduct.[6] High pressure is necessary to maintain ammonia in the liquid phase and increase its concentration within the reaction mixture, thereby favoring the forward reaction according to Le Châtelier's principle.

Experimental Protocol: High-Pressure Ammonolysis

-

Reactor Preparation: A high-pressure stainless-steel autoclave is charged with icosanoic acid.

-

Purging: The reactor is sealed and purged several times with an inert gas (e.g., nitrogen) to remove oxygen.

-

Ammonia Addition: Anhydrous liquid ammonia is introduced into the reactor in a stoichiometric excess (typically 2-5 equivalents).

-

Reaction Conditions: The reactor is heated to 180-220°C, causing the internal pressure to rise significantly (e.g., 300-700 kPa).[6] The reaction mixture is stirred continuously for several hours.

-

Work-up: After cooling, the reactor is carefully vented to release excess ammonia. The crude this compound product is then collected and can be purified by recrystallization from a suitable solvent like isopropanol or ethanol.

Caption: Direct high-temperature ammonolysis of icosanoic acid.

Amidation via Urea Melt

To circumvent the challenges and hazards associated with handling high-pressure ammonia, urea has emerged as a preferred nitrogen source for industrial amide synthesis.[7] This method can be performed at atmospheric pressure, significantly simplifying the required equipment and improving operational safety.[6]

Expertise & Experience: At elevated temperatures (around 190°C), urea decomposes to generate ammonia and isocyanic acid in situ. The newly formed, highly reactive ammonia then participates in the amidation of the fatty acid. The reaction is typically facilitated by a dehydrating catalyst to drive the conversion. A common and effective catalyst system is a mixture of phosphorus pentoxide (P₂O₅) and an ammonium phosphate salt, which aids in the removal of water.[7]

Experimental Protocol: Urea-Based Synthesis[6]

-

Reactant Preparation: Charge a reaction vessel equipped with a mechanical stirrer and a condenser with icosanoic acid and urea. A molar ratio of 1:4 (acid:urea) is often optimal.[7][8]

-

Catalyst Addition: Add the catalyst, for instance, a 1:1 (w/w) mixture of P₂O₅ and (NH₄)H₂PO₄, at a loading of 3% by weight of the icosanoic acid.[6]

-

Reaction: Heat the heterogeneous mixture to approximately 190°C under constant stirring at atmospheric pressure.

-

Monitoring: The reaction progress can be monitored by measuring the acid value of the mixture over time.

-

Purification: Upon completion, the crude product is cooled and can be purified. This may involve neutralization of any unreacted acid followed by recrystallization or distillation to achieve high purity.

Data Presentation: Comparison of Urea-Based Amidation Conditions

| Fatty Acid | Molar Ratio (Acid:Urea) | Catalyst | Temperature (°C) | Yield (%) | Reference |

| Erucic Acid | 1:4 | P₂O₅ / (NH₄)H₂PO₄ | 190 | 92 | [6][7] |

| Erucic Acid | 1:4 | Novozym 435 Lipase | 60 | 88.7 | [8] |

| Oleic Acid | 1:5 | Immobilized Lipase | Ambient | 31.4 (Conversion) | [9] |

Chapter 2: Modern Synthetic Strategies

While classical methods are robust, modern organic synthesis offers alternative pathways that provide higher purity, milder conditions, and greater functional group tolerance, making them ideal for laboratory and pharmaceutical applications.

Two-Step Synthesis via Icosanoyl Chloride

A cornerstone of amide synthesis is the activation of the carboxylic acid.[10] Converting the relatively unreactive carboxylic acid into a highly electrophilic acyl halide, such as an acyl chloride, dramatically accelerates the subsequent reaction with an amine.[11] This is arguably the most common and reliable method for small-scale amide synthesis.

Trustworthiness & Self-Validation: This two-step process is self-validating because each step is a high-yielding, well-understood reaction. The formation of the acyl chloride is readily confirmed (e.g., by IR spectroscopy showing the disappearance of the broad O-H stretch and the appearance of the C=O stretch at a higher wavenumber), and its subsequent reaction with ammonia is typically rapid and clean.

Experimental Protocol: Acyl Chloride Method

-

Part A: Synthesis of Icosanoyl Chloride

-

In a fume hood, add icosanoic acid to a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl gas).

-

Add an excess of thionyl chloride (SOCl₂) (approx. 2-3 equivalents) to the flask.

-

Gently heat the mixture to reflux for 1-2 hours. The reaction is complete when gas evolution ceases.

-

Remove the excess thionyl chloride under reduced pressure to yield the crude icosanoyl chloride, which can often be used directly in the next step.

-

-

Part B: Amidation of Icosanoyl Chloride (Schotten-Baumann conditions)[11]

-

Dissolve the crude icosanoyl chloride in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) in a flask cooled in an ice bath.

-

Slowly add an excess of concentrated aqueous ammonia or a solution of ammonia in a suitable solvent.

-

Stir the reaction mixture vigorously for 30-60 minutes.

-

Quench the reaction by adding water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

-

Purify by recrystallization.

-

Caption: Two-step synthesis of this compound via an acyl chloride intermediate.

Direct Catalytic Amidation with Boronic Acids

In line with the principles of green chemistry, significant research has focused on developing methods for the direct catalytic amidation of carboxylic acids and amines.[12] These reactions avoid the use of stoichiometric activating agents, thereby minimizing waste and improving atom economy.[13] Boronic acid derivatives have emerged as particularly effective catalysts for this transformation.

Authoritative Grounding: Research by Hall and others has demonstrated that ortho-iodoarylboronic acids, such as 5-methoxy-2-iodophenylboronic acid (MIBA), are highly active catalysts for direct amidation at ambient temperatures.[14] The reaction mechanism is believed to involve the formation of an acylborate intermediate, which is more susceptible to nucleophilic attack by the amine. Molecular sieves are crucial in this process, not only to remove the water byproduct but also to maintain the catalyst in its active free boronic acid state.[14]

Caption: Simplified catalytic cycle for boronic acid-mediated amidation.

Chapter 3: Biocatalytic and Biosynthetic Routes

Biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis, operating under mild conditions with high selectivity. Furthermore, understanding natural biosynthetic pathways can inspire novel synthetic approaches.

Lipase-Catalyzed Synthesis

Enzymes, particularly lipases, can efficiently catalyze the formation of amide bonds.[8] Immobilized lipases, such as Candida antarctica lipase B (commercially known as Novozym 435), are widely used due to their stability, reusability, and broad substrate scope.[6]

Expertise & Experience: The key advantage of lipase catalysis is the significantly milder reaction conditions. Compared to the ~190°C required for the chemically catalyzed urea method, lipase-catalyzed amidation can proceed efficiently at temperatures as low as 60°C.[6][8] This not only saves energy but also prevents thermal degradation of sensitive substrates and products, leading to higher purity. The reaction is typically performed in an organic solvent, such as tert-butyl alcohol, to solubilize the long-chain fatty acid.

Experimental Protocol: Lipase-Catalyzed Amidation[6][8]

-

Reaction Setup: In a reaction vessel, dissolve icosanoic acid and urea (e.g., 1:4 molar ratio) in tert-butyl alcohol.

-

Enzyme Addition: Add an immobilized lipase, such as Novozym 435, at a loading of approximately 3% of the weight of the icosanoic acid.

-

Reaction Conditions: Maintain the reaction at 60°C with constant agitation (e.g., 250 rpm) for 24-48 hours.

-

Enzyme Recovery: After the reaction, the immobilized enzyme can be recovered by simple filtration for reuse.

-

Product Isolation: The solvent is removed from the filtrate under reduced pressure, and the resulting this compound can be purified by recrystallization.

Analogous Biosynthetic Pathways

While the specific biosynthetic pathway for this compound is not extensively studied, the pathways for other endogenous fatty acid amides, such as oleamide and anandamide, provide a robust framework for its hypothetical natural synthesis.[15][16][17]

Proposed Pathways based on Analogs:

-

N-Acyl Amine Pathway: This pathway involves the initial activation of icosanoic acid to its coenzyme A thioester, Icosanoyl-CoA. This activated intermediate could then be condensed with an amino acid (like glycine) to form N-icosanoylglycine. A peptidylglycine α-amidating monooxygenase (PAM)-like enzyme could then cleave this precursor to yield this compound.[15][16]

-

Direct Amidation Pathway: An alternative route involves the direct enzymatic amidation of Icosanoyl-CoA, using ammonia as the nitrogen source, catalyzed by an enzyme like cytochrome c.[15][18]

-

FAAH-Mediated Reverse Hydrolysis: The enzyme Fatty Acid Amide Hydrolase (FAAH), which typically degrades fatty acid amides, has been shown to operate in reverse under certain conditions, catalyzing the condensation of a fatty acid and an amine to form an amide.[17]

Sources

- 1. This compound | C20H41NO | CID 3016647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Arachidic acid - Wikipedia [en.wikipedia.org]

- 3. Erucamide | 112-84-5 [chemicalbook.com]

- 4. Eicosanoic acid [webbook.nist.gov]

- 5. Eicosanoic Acid | C20H40O2 | CID 10467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Kinetic investigation of erucamide synthesis using fatty acid and urea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Lipase-catalyzed synthesis of fatty acid amide (erucamide) using fatty acid and urea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.aip.org [pubs.aip.org]

- 10. researchgate.net [researchgate.net]

- 11. Amide Synthesis [fishersci.dk]

- 12. Catalytic Amidation [catalyticamidation.info]

- 13. mdpi.com [mdpi.com]

- 14. Direct Amidation of Carboxylic Acids Catalyzed by ortho-Iodo Arylboronic Acids: Catalyst Optimization, Scope, and Preliminary Mechanistic Study Supporting a Peculiar Halogen Acceleration Effect [organic-chemistry.org]

- 15. Biosynthesis of oleamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Discovery and Biosynthesis of Oleamide_Chemicalbook [chemicalbook.com]

- 17. Unique pathway for anandamide synthesis and liver regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

The Enigmatic Role of Icosanamide: A Technical Guide to the Biological Significance of Saturated Fatty Acid Amides

Foreword: Unveiling the Bioactivity of a Lesser-Known Lipid Mediator

In the intricate world of lipid signaling, a vast array of molecules orchestrates cellular communication, influencing everything from inflammation to neurotransmission. Among these, the fatty acid amides (FAAs) have emerged as a critical class of endogenous signaling molecules. While members like anandamide and oleamide have been the subject of extensive research, many other FAAs remain in relative obscurity. This guide focuses on one such molecule: Icosanamide (also known as ethis compound or arachidamide), a 20-carbon saturated primary fatty acid amide.

Due to a notable scarcity of direct research on this compound's biological functions, this technical guide will take a holistic approach. We will first position this compound within the broader, well-characterized family of saturated fatty acid amides and N-acylethanolamines (NAEs). By elucidating the established biological roles, metabolic pathways, and mechanisms of action of its close chemical relatives, we aim to provide a robust framework for understanding the probable, yet currently unproven, significance of this compound. This document is intended for researchers, scientists, and drug development professionals, offering both a summary of current knowledge on related compounds and a roadmap for future investigation into this compound itself.

The Chemical Landscape of this compound and its Relatives

This compound is a primary fatty acid amide with the chemical formula C20H41NO.[1] It consists of a 20-carbon saturated acyl chain (icosanoyl) attached to an amide group. Its structure is foundational to a larger class of bioactive lipids that play significant roles in cellular signaling.[2][3]

This family of compounds can be broadly categorized, with each category having distinct, albeit sometimes overlapping, biological activities:

-

Primary Fatty Acid Amides (PFAMs): These molecules, including this compound, have the general structure RC(O)NH2. A well-studied example is oleamide, which has been identified as a sleep-inducing substance.[4][5]

-

N-Acylethanolamines (NAEs): In this subclass, the fatty acid is conjugated to ethanolamine (RC(O)N(H)CH2CH2OH). Saturated NAEs like N-palmitoylethanolamine (PEA) and N-stearoylethanolamine (SEA) are known for their anti-inflammatory properties.[3][6]

The biological activity of these molecules is intimately tied to the length and saturation of their fatty acid chains.

Metabolic Pathways: The Synthesis and Degradation of Saturated Fatty Acid Amides

The endogenous levels of fatty acid amides are tightly regulated by a balance of biosynthesis and degradation. While the specific pathways for this compound are not explicitly detailed in the literature, we can infer its metabolic fate from the well-established pathways of other saturated FAAs and NAEs.

Biosynthesis

The biosynthesis of NAEs, which are close relatives of this compound, is a multi-step process that begins with membrane phospholipids.[3] A key precursor is N-acyl-phosphatidylethanolamine (NAPE), which is formed by the transfer of a fatty acid to the head group of phosphatidylethanolamine. NAPE is then hydrolyzed by a specific phospholipase D to yield the NAE.

The synthesis of primary fatty acid amides like this compound is less clearly understood but is thought to occur via several potential pathways, including the enzymatic amidation of the corresponding fatty acid, icosanoic acid.

Degradation by Fatty Acid Amide Hydrolase (FAAH)

A central enzyme in the regulation of fatty acid amide signaling is Fatty Acid Amide Hydrolase (FAAH).[2][7] This integral membrane enzyme is responsible for the hydrolysis of a wide range of fatty acid amides, including anandamide, oleamide, PEA, and SEA, into their corresponding fatty acids and amines.[6][7] It is highly probable that this compound is also a substrate for FAAH, which would degrade it to icosanoic acid and ammonia.

The inhibition of FAAH has been a major therapeutic target for enhancing the endogenous levels of these anti-inflammatory and analgesic lipids.[5][7]

The Biological Role of Saturated Fatty Acid Amides: An Anti-Inflammatory Focus

While direct evidence for this compound is lacking, a significant body of research points to the anti-inflammatory and pro-homeostatic roles of other saturated fatty acid amides.

N-palmitoylethanolamine (PEA) and N-stearoylethanolamine (SEA) have been shown to exert marked anti-inflammatory effects in various in vivo models.[6] For instance, SEA has been demonstrated to downregulate allergic inflammation in the skin.[6] These effects are often independent of the classical cannabinoid receptors (CB1 and CB2) that are the primary targets of anandamide.

Potential Mechanisms of Action

The anti-inflammatory actions of saturated NAEs are thought to be mediated through several potential targets:

-

Peroxisome Proliferator-Activated Receptor Alpha (PPARα): PEA and another related NAE, oleoylethanolamine (OEA), are known to exert anti-inflammatory and anorexic effects through this lipid-sensing nuclear receptor.[3]

-

Transient Receptor Potential Vanilloid 1 (TRPV1): The anti-inflammatory effects of SEA have been shown to be reversed by a competitive antagonist of the TRPV1 receptor, suggesting its involvement.[6]

-

"Entourage Effect": Some fatty acid amides that are inactive at cannabinoid receptors can potentiate the effects of endocannabinoids like anandamide by inhibiting their degradation or through other indirect mechanisms.

Quantitative Data on Related Saturated Fatty Acid Amides

To provide a quantitative context for the potential bioactivity of this compound, the following table summarizes the effects of its close relatives, PEA and SEA, in a model of inflammation.

| Compound | Model | Endpoint Measured | Result | Reference |

| N-stearoylethanolamine (SEA) | Murine passive cutaneous anaphylaxis | Ear swelling (inflammation) | Significant reduction in swelling | [6] |

| N-palmitoylethanolamine (PEA) | Murine passive cutaneous anaphylaxis | Ear swelling (inflammation) | Significant reduction in swelling (comparable to SEA) | [6] |

Experimental Protocol: Investigating the Anti-inflammatory Potential of this compound

To facilitate future research into the biological role of this compound, a detailed protocol for an in vitro anti-inflammatory assay is provided below. This protocol is based on standard methodologies used to assess the effects of lipid mediators on macrophage activation.

Assay for this compound's Effect on Lipopolysaccharide (LPS)-Induced Nitric Oxide Production in RAW 264.7 Macrophages

Objective: To determine if this compound can inhibit the production of the pro-inflammatory mediator nitric oxide (NO) in a macrophage cell line stimulated with LPS.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

This compound (solubilized in a suitable vehicle, e.g., DMSO)

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent Kit for Nitrite Determination

-

96-well cell culture plates

-

Cell viability assay kit (e.g., MTT or PrestoBlue)

Procedure:

-

Cell Seeding:

-

Culture RAW 264.7 cells in T-75 flasks until they reach 80-90% confluency.

-

Trypsinize and resuspend the cells in fresh DMEM.

-

Seed the cells into 96-well plates at a density of 5 x 10^4 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

-

Treatment:

-

Prepare serial dilutions of this compound in DMEM. Also, prepare a vehicle control (DMEM with the same concentration of DMSO used for the highest this compound concentration).

-

Remove the old media from the cells and replace it with the this compound dilutions or vehicle control.

-

Pre-incubate the cells with this compound for 1-2 hours.

-

-

Stimulation:

-

Prepare a solution of LPS in DMEM at a final concentration of 1 µg/mL.

-

Add the LPS solution to all wells except for the negative control wells (which will receive only DMEM).

-

Incubate the plates for 24 hours at 37°C with 5% CO2.

-

-

Nitrite Measurement (Griess Assay):

-

After the 24-hour incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.

-

Follow the manufacturer's instructions for the Griess Reagent Kit to measure the nitrite concentration, which is an indicator of NO production.

-

Read the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the nitrite concentration based on a standard curve.

-

-

Cell Viability Assay:

-

To ensure that any observed decrease in NO production is not due to cytotoxicity, perform a cell viability assay on the remaining cells in the original plate.

-

Follow the manufacturer's protocol for the chosen viability assay (e.g., MTT).

-

Data Analysis:

-

Normalize the nitrite concentrations to the cell viability data.

-

Compare the NO production in the this compound-treated, LPS-stimulated wells to the vehicle-treated, LPS-stimulated wells.

-

A significant decrease in NO production in the presence of this compound would suggest anti-inflammatory activity.

Conclusion and Future Directions

This compound is a member of the growing family of bioactive fatty acid amides. While its specific biological roles remain to be elucidated, the well-documented anti-inflammatory and pro-homeostatic functions of its close chemical relatives, particularly saturated N-acylethanolamines, provide a strong rationale for investigating this compound as a potential endogenous signaling molecule.

Future research should focus on:

-

Directly assessing the anti-inflammatory properties of this compound using in vitro and in vivo models, such as the one described in this guide.

-

Determining if this compound is a substrate for FAAH and how its levels are regulated in vivo.

-

Identifying the specific cellular receptors and signaling pathways that this compound may modulate.

-

Utilizing lipidomics approaches to quantify the endogenous levels of this compound in various tissues under physiological and pathological conditions.

By systematically addressing these questions, the scientific community can move closer to understanding the true biological significance of this enigmatic lipid mediator and its potential therapeutic applications.

References

-

Felder, C. C., et al. (1993). Anandamide, an Endogenous Cannabimimetic Eicosanoid, Binds to the Cloned Human Cannabinoid Receptor and Stimulates Receptor-Mediated Signal Transduction. Proceedings of the National Academy of Sciences, 90(16), 7656-7660. [Link]

-

De Filippis, D., et al. (2008). A saturated N-acylethanolamine other than N-palmitoyl ethanolamine with anti-inflammatory properties: a neglected story. British Journal of Pharmacology, 153(7), 1418-1429. [Link]

-

Wikipedia. (2025). Fatty acid amide. [Link]

-

Tsuboi, K., et al. (2025). Recent Progress in N-Acylethanolamine Research: Biological Functions and Metabolism Regulated by Two Distinct N-Acyltransferases: cPLA2ε and PLAAT Enzymes. International Journal of Molecular Sciences, 26(7), 3829. [Link]

-

Mueller, B. M., & Driscoll, W. J. (2009). Fatty Acid Amide Signaling Molecules. Current pharmaceutical design, 15(31), 3684-3696. [Link]

-

Ahn, K., et al. (2008). Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders. Current topics in medicinal chemistry, 8(4), 313-326. [Link]

-

Hassan, H. A., et al. (2023). Metabolomics approach of Symphyotrichum squamatum ethanol extract and its nano-Ag formulation protective effect on gastric ulcer via bio-chemical and pathological analyses. Biomarkers, 28(1), 66-79. [Link]

-

Schmid, H. H., Schmid, P. C., & Berdyshev, E. V. (2002). Pathways and mechanisms of N-acylethanolamine biosynthesis: can anandamide be generated selectively? Chemistry and physics of lipids, 121(1-2), 1-23. [Link]

-

Chapman, K. D. (2014). N-Acylethanolamines: lipid metabolites with functions in plant growth and development. The Plant Journal, 80(4), 728-739. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

-

Alhouayek, M., & Muccioli, G. G. (2014). Anandamide and other N-acylethanolamines: A class of signaling lipids with therapeutic opportunities. Drug discovery today, 19(8), 1048-1057. [Link]

-

Brash, A. R. (2001). Arachidonic acid as a bioactive molecule. Journal of Clinical Investigation, 107(11), 1339-1345. [Link]

-

Barki-Harrington, L., & Rock, C. O. (2009). Metabolism, Physiology, and Analyses of Primary Fatty Acid Amides. Methods in enzymology, 462, 233-255. [Link]

-

Das, U. N. (2018). Arachidonic acid and other unsaturated fatty acids and some of their metabolites function as endogenous antimicrobial molecules: A review. Journal of advanced research, 11, 57-66. [Link]

-

Med School Made Easy. (2018, October 22). Eicosanoids: Formation, Function, and Subclasses [Video]. YouTube. [Link]

-

Felder, C. C., et al. (1993). Anandamide, an endogenous cannabimimetic eicosanoid, binds to the cloned human cannabinoid receptor and stimulates receptor-mediated signal transduction. Proceedings of the National Academy of Sciences of the United States of America, 90(16), 7656-7660. [Link]

-

Tallima, H., & El Ridi, R. (2018). Arachidonic acid: Physiological roles and potential health benefits – A review. Journal of advanced research, 11, 33-41. [Link]

-

Das, U. N. (2018). Arachidonic acid and other unsaturated fatty acids and some of their metabolites function as endogenous antimicrobial molecules. Journal of advanced research, 11, 57-66. [Link]

-

Watkins, B. A., & Kim, J. (2011). Eicosapentaenoic acid decreases expression of anandamide synthesis enzyme and cannabinoid receptor 2 in osteoblast-like cells. The Journal of nutritional biochemistry, 22(2), 195-200. [Link]

-

Med School Made Easy. (2014, October 29). Understanding Eicosanoids: The Basics [Video]. YouTube. [Link]

-

Ezzili, C., et al. (2010). Fatty Acid Amide Signaling Molecules. Current pharmaceutical design, 16(12), 1362-1383. [Link]

-

Fischer, I., et al. (2024). The endocannabinoid anandamide mediates anti‐inflammatory effects through activation of NR4A nuclear receptors. British Journal of Pharmacology, 182(5), 1164-1182. [Link]

Sources

- 1. This compound | C20H41NO | CID 3016647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent Progress in N-Acylethanolamine Research: Biological Functions and Metabolism Regulated by Two Distinct N-Acyltransferases: cPLA2ε and PLAAT Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fatty Acid Amide Signaling Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. A saturated N-acylethanolamine other than N-palmitoyl ethanolamine with anti-inflammatory properties: a neglected story. - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Icosanamide: Chemical Properties and Structure

This guide provides a comprehensive technical overview of icosanamide, a saturated fatty amide. It is designed for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of this molecule's core chemical and physical characteristics. We will delve into its structure, properties, spectroscopic profile, synthesis, and applications, grounding the discussion in established chemical principles.

Introduction and Nomenclature

This compound, also known as ethis compound or arachidamide, is the amide derivative of icosanoic acid (arachidic acid).[1][2] It belongs to the class of primary fatty amides, characterized by a long, unbranched 20-carbon aliphatic chain attached to a primary amide functional group (-CONH₂). This simple, yet elegant, structure imparts specific physicochemical properties that make it a valuable molecule in both industrial applications and fundamental chemical research. Its long hydrocarbon tail renders it highly lipophilic, while the amide group provides a site for hydrogen bonding, creating a molecule with dual character that influences its solubility, melting point, and reactivity.

Chemical Structure and Identification

The unambiguous identification of a chemical entity is paramount in scientific research. This compound is defined by a specific arrangement of atoms and can be identified through various standardized nomenclature and registry systems.

The fundamental structure consists of a 19-carbon alkyl chain single-bonded to a carbonyl carbon, which is, in turn, bonded to an amino group.

Caption: 2D representation of this compound's core structure.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| IUPAC Name | This compound | [1][][4] |

| CAS Number | 51360-63-5 | [1][2][4][5][6] |

| Molecular Formula | C₂₀H₄₁NO | [1][][4][5] |

| Synonyms | Ethis compound, Arachidamide, Arachidic acid amide | [1][2][] |

| SMILES | CCCCCCCCCCCCCCCCCCCC(=O)N | [1][7] |

| InChI | InChI=1S/C20H41NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h2-19H2,1H3,(H2,21,22) | [1][][4] |

| InChIKey | OOCSVLHOTKHEFZ-UHFFFAOYSA-N | [1][][4] |

Physicochemical Properties

The physical properties of this compound are a direct consequence of its molecular structure: the long, nonpolar alkyl chain and the polar amide head. The chain's length leads to significant van der Waals forces between molecules, resulting in a high melting and boiling point for a molecule of its type. The amide group's ability to form hydrogen bonds further contributes to a stable, crystalline solid state at room temperature.

Table 2: Physicochemical Data for this compound

| Property | Value | Significance and Insights |

| Molecular Weight | 311.55 g/mol | A fundamental property for stoichiometric calculations.[2][][4] |

| Boiling Point | 445.8 °C at 760 mmHg | The high boiling point reflects strong intermolecular van der Waals forces due to the long C20 chain.[5] |

| Density | 0.866 g/cm³ | Indicates it is less dense than water, which is consistent with long-chain aliphatic compounds.[5] |

| Solubility | Insoluble in water. Soluble in organic solvents (e.g., ethanol, acetone, diethyl ether). | The dominant C20 nonpolar chain prevents dissolution in polar water, while allowing solubility in nonpolar or moderately polar organic solvents.[] |

| LogP (Predicted) | 7.66 - 7.9 | The high octanol-water partition coefficient confirms the molecule's strong lipophilic (fat-loving) and hydrophobic (water-fearing) nature.[1][5] |

Spectroscopic Elucidation Workflow

Confirming the structure of this compound relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer definitive proof of identity.

Caption: Workflow for the structural elucidation of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups within a molecule. For this compound, the key diagnostic peaks are:

-

N-H Stretch: Two characteristic sharp-to-medium peaks are expected in the ~3350-3180 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the primary amide (R-NH₂) group.

-

C-H Stretch: Strong, sharp absorptions just below 3000 cm⁻¹ (typically ~2920 and ~2850 cm⁻¹) confirm the presence of the long saturated alkyl chain.

-

C=O Stretch (Amide I band): A very strong, sharp absorption peak around 1650 cm⁻¹ is the hallmark of the amide carbonyl group.

-

N-H Bend (Amide II band): A medium-to-strong absorption is expected around 1640-1620 cm⁻¹, often appearing as a shoulder on the Amide I band.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon and hydrogen atomic environments.

-

¹H NMR: The proton spectrum is relatively simple. A large, broad signal around 1.25 ppm corresponds to the bulk of the methylene (-CH₂-) protons in the long alkyl chain. A triplet around 0.88 ppm signifies the terminal methyl (-CH₃) group. The methylene group adjacent to the carbonyl (α-CH₂) appears as a triplet around 2.2 ppm. The two amide protons (-NH₂) typically appear as a broad singlet between 5.5 and 6.5 ppm.

-

¹³C NMR: The carbon spectrum shows a distinct signal for the carbonyl carbon downfield, around 175 ppm. The α-carbon appears around 36 ppm. A series of signals between ~22 and ~32 ppm represents the carbons of the long alkyl chain, and the terminal methyl carbon signal is found furthest upfield, around 14 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation data.

-

Molecular Ion Peak (M⁺): The electron ionization (EI) mass spectrum will show a molecular ion peak at an m/z (mass-to-charge ratio) corresponding to the molecular weight of this compound (~311.5).

-

Fragmentation: A key fragmentation pathway for primary amides is the McLafferty rearrangement, if sterically possible, and alpha-cleavage. A prominent peak at m/z 44, corresponding to [CH₂=C(OH)NH₂]⁺•, is often observed as a result of this rearrangement. Alpha-cleavage next to the carbonyl group can also occur.

Synthesis and Chemical Reactivity

Industrial Synthesis Protocol

This compound is most commonly synthesized via the direct amidation of its corresponding carboxylic acid, icosanoic acid.[]

Objective: To synthesize this compound from icosanoic acid and ammonia.

Principle: This reaction involves the nucleophilic attack of ammonia on the carbonyl carbon of icosanoic acid, followed by dehydration to form the amide bond. High temperatures are typically required to drive the dehydration step.

Step-by-Step Methodology:

-

Reactant Charging: Icosanoic acid (1 equivalent) is charged into a high-pressure reactor.

-

Ammonia Addition: Anhydrous ammonia (excess) is bubbled through or charged into the sealed reactor. The use of excess ammonia helps to drive the equilibrium towards the product.

-

Heating and Pressurization: The reactor is sealed and heated to a temperature typically in the range of 180-220°C. The pressure will increase due to the heating and the presence of ammonia.

-

Reaction and Water Removal: The reaction is held at temperature for several hours. During this time, water is formed as a byproduct. In some industrial setups, this water is continuously removed to further shift the equilibrium towards amide formation.

-

Cooling and Purification: After the reaction is complete, the reactor is cooled. The excess ammonia is vented. The crude this compound product, which solidifies upon cooling, is then purified, typically by recrystallization from a suitable solvent like ethanol or isopropanol, to remove any unreacted carboxylic acid and other impurities.

Key Chemical Reactions

The primary site of reactivity on this compound is the amide functional group.

-

Hydrolysis: The amide bond can be cleaved through hydrolysis under either acidic or basic conditions.[]

-

Acid-Catalyzed Hydrolysis: Heating this compound in the presence of a strong acid (e.g., HCl, H₂SO₄) and water will yield icosanoic acid and an ammonium salt.

-

Base-Catalyzed Hydrolysis: Heating with a strong base (e.g., NaOH) will produce a salt of icosanoic acid (a carboxylate) and ammonia gas.

-

Applications and Industrial Relevance

While not a household name, this compound serves several important functions in scientific and industrial contexts:

-

Model Compound: Due to its simple, linear structure, this compound is used as a model compound for studying the fundamental chemistry of amide bonds, including hydrolysis kinetics, exchange processes, and spectroscopic characteristics.[]

-

Industrial Lubricants: It is utilized as a lubricant and anti-wear additive in metalworking fluids and as a component in industrial greases.[] Its long alkyl chain provides excellent lubricity and corrosion prevention, particularly in high-pressure and high-temperature environments.[]

-

Synthetic Precursor: The amide group can be a starting point for the synthesis of more complex molecules through reactions like acylation, alkylation, and oxidation.[]

-

Potential Therapeutics: Some commercial suppliers note its potential as a therapeutic agent for inflammatory conditions, likely due to its structural relation to endocannabinoids, although this application is less established in mainstream scientific literature compared to its industrial uses.[]

Safety and Handling

This compound is generally considered stable under normal laboratory conditions.[8][9] However, as with any chemical, appropriate safety precautions must be observed.

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles and chemical-resistant gloves, should be worn during handling to prevent eye and skin contact.[10]

-

Incompatibilities: It should be stored away from strong oxidizing agents, with which it may react exothermically.[8][9]

-

Hazardous Decomposition: When heated to decomposition, it can emit toxic fumes, including carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx).[8][9]

Conclusion

This compound is a primary fatty amide whose chemical properties are dictated by the interplay between its long, nonpolar C20 alkyl chain and its polar, hydrogen-bonding amide head. This structure results in a high-melting, lipophilic solid that is well-characterized by standard spectroscopic techniques. Its straightforward synthesis and defined reactivity make it a useful molecule for industrial applications, particularly as a lubricant, and a valuable model compound for fundamental studies in organic chemistry.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3016647, this compound. Available: [Link][1]

-

National Institute of Standards and Technology (n.d.). Ethis compound-. In NIST Chemistry WebBook. Available: [Link][4][6]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 71662032, N-[(2s,3r,e)-1,3-dihydroxyhexacos-4-en-2-yl]this compound. Available: [Link]

-

Chemsrc (n.d.). This compound | CAS#:51360-63-5. Available: [Link][5]

-

PubChemLite (n.d.). This compound (C20H41NO). Available: [Link][7]

Sources

- 1. This compound | C20H41NO | CID 3016647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 51360-63-5 [chemicalbook.com]

- 4. Ethis compound- [webbook.nist.gov]

- 5. This compound | CAS#:51360-63-5 | Chemsrc [chemsrc.com]

- 6. Ethis compound- [webbook.nist.gov]

- 7. PubChemLite - this compound (C20H41NO) [pubchemlite.lcsb.uni.lu]

- 8. fishersci.com [fishersci.com]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

- 10. echemi.com [echemi.com]

Discovery and history of Icosanamide

An In-depth Technical Guide to Icosanamide: From Natural Occurrence to Therapeutic Potential

Abstract

This compound (also known as Ethis compound) is a saturated fatty acid amide that has garnered interest within the scientific community due to its natural origins and potential as a therapeutic agent. As a long-chain primary amide, its structure suggests a possible role in the modulation of lipid signaling pathways, particularly those governed by the endocannabinoid system. This guide provides a comprehensive overview of the current knowledge surrounding this compound, including its chemical properties, known natural sources, synthetic methodologies, and the scientific rationale for its potential anti-inflammatory and analgesic applications. It is intended for researchers and drug development professionals seeking a detailed understanding of this promising biomolecule.

Chemical and Physical Properties

This compound is the amide derivative of icosanoic acid (arachidic acid). Its simple, linear structure is fundamental to its chemical behavior and biological interactions.

| Property | Value | Source |

| IUPAC Name | This compound | [1][2] |

| Synonyms | Ethis compound, Arachamide | [3] |

| CAS Number | 51360-63-5 | [2] |

| Chemical Formula | C20H41NO | [1][2] |

| Molecular Weight | 311.55 g/mol | [2] |

| Appearance | White to off-white powder/solid | - |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol and acetone. | [3] |

Discovery and Natural Occurrence

The history of this compound is rooted in the exploration of natural products. While a singular "discovery" paper is not prominent in the literature, its existence has been identified through the chemical analysis of various organisms.

Marine Origins: Soft Corals

This compound has been identified as a chemical constituent of more complex molecules, specifically ceramides, isolated from marine organisms. Research on the soft coral Sinularia polydactyla, found in the Red Sea, has led to the isolation of novel ceramides that incorporate an this compound moiety. For instance, N-[(2S,3R,E)-1,3-dihydroxyhexacos-4-en-2-yl]this compound was characterized from this species.[1][3] The presence of the this compound structure within these complex lipids suggests a role in the biological functions of the coral, which often involve chemical defense and signaling.[4]

Terrestrial Origins: Flora

Databases also report this compound as a constituent of the plant Annona glabra, a tropical tree known for its diverse array of secondary metabolites.[1] However, detailed phytochemical investigations of Annona glabra have more prominently featured other classes of compounds, such as acetogenins and alkaloids, for their cytotoxic and other pharmacological activities.[5][6]

Synthetic Methodologies

The straightforward structure of this compound allows for its efficient synthesis through established chemical reactions.

Industrial Synthesis

On an industrial scale, this compound is typically produced through the direct amidation of icosanoic acid (arachidic acid) with ammonia.[3] This reaction is generally performed at high temperatures and pressures to drive the dehydration of the intermediate ammonium salt to form the amide.

Laboratory-Scale Synthesis Protocol

A standard laboratory preparation involves the conversion of icosanoic acid into a more reactive acyl derivative, such as an acyl chloride, followed by reaction with ammonia.

Step 1: Activation of Icosanoic Acid

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 1 equivalent of icosanoic acid in a dry, non-protic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add 1.2 equivalents of thionyl chloride (SOCl₂) or oxalyl chloride dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases.

-

Remove the solvent and excess reagent in vacuo to yield the crude icosanoyl chloride.

Step 2: Amidation

-

Dissolve the crude icosanoyl chloride in a dry, non-protic solvent.

-

Cool the solution to 0 °C.

-

Bubble anhydrous ammonia gas through the solution or add a concentrated solution of ammonia in an appropriate solvent (e.g., dioxane) dropwise.

-

Stir the reaction mixture for 1-2 hours at 0 °C, then allow it to warm to room temperature.

-

Upon reaction completion (monitored by TLC or LC-MS), quench the reaction with water.

-

Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by recrystallization or silica gel chromatography to yield pure this compound.

Proposed Mechanism of Action: Targeting Fatty Acid Amide Hydrolase (FAAH)

The therapeutic potential of this compound is hypothesized to stem from its interaction with the endocannabinoid system, a critical signaling network involved in regulating pain, inflammation, and mood.

The Role of FAAH

Fatty Acid Amide Hydrolase (FAAH) is the primary enzyme responsible for the degradation of a class of endogenous signaling lipids called N-acylethanolamines (NAEs), which includes the endocannabinoid anandamide.[7][8] By hydrolyzing these signaling molecules, FAAH terminates their action.[9]

FAAH Inhibition as a Therapeutic Strategy

Inhibiting the activity of FAAH prevents the breakdown of anandamide and other fatty acid amides.[10] The resulting increase in the concentration of these lipids enhances their signaling, leading to beneficial physiological effects, including:

-

Analgesia: Reduced pain sensation.

-

Anti-inflammatory effects: Attenuation of inflammatory responses.[8]

-

Anxiolysis: Reduction in anxiety-like behaviors.

This makes FAAH a compelling target for the development of novel therapeutics for pain and inflammatory disorders.[9]

This compound as a Potential FAAH Inhibitor

As a fatty acid amide, this compound is structurally similar to the natural substrates of FAAH. This structural mimicry suggests that it could act as a competitive inhibitor of the enzyme, blocking the active site and preventing the degradation of endogenous signaling lipids like anandamide.

Caption: Proposed mechanism of this compound action via FAAH inhibition.

Therapeutic Rationale in Rheumatoid Arthritis

Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by persistent inflammation of the joints.[11] The pathology of RA is heavily driven by pro-inflammatory lipid mediators known as eicosanoids (e.g., prostaglandins and leukotrienes).[12][13]

Conventional non-steroidal anti-inflammatory drugs (NSAIDs) act by inhibiting cyclooxygenase (COX) enzymes, thereby blocking prostaglandin synthesis.[14][15] While effective, this approach can lead to significant side effects.

Modulating the broader network of lipid signaling offers alternative therapeutic avenues. The endocannabinoid system is known to influence inflammatory processes, and enhancing endogenous cannabinoid signaling through FAAH inhibition presents a promising strategy for managing the inflammation and pain associated with RA. By potentially increasing the levels of anti-inflammatory fatty acid amides at the site of inflammation, this compound could offer a targeted approach to RA therapy.

Key Experimental Protocols

Workflow for Assessing FAAH Inhibition

This conceptual workflow outlines the steps to determine if this compound inhibits FAAH activity.

Sources

- 1. N-[(2s,3r,e)-1,3-dihydroxyhexacos-4-en-2-yl]this compound | C46H91NO3 | CID 71662032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Eicosanoid profiles in an arthritis model: Effects of a soluble epoxide hydrolase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemical Diversity and Biological Activity of Secondary Metabolites from Soft Coral Genus Sinularia since 2013 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Chemical constituents of the Annona glabra fruit and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Exceptionally potent inhibitors of fatty acid amide hydrolase: The enzyme responsible for degradation of endogenous oleamide and anandamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fatty-acid amide hydrolase 1 - Wikipedia [en.wikipedia.org]

- 9. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. NOVEL INHIBITOR OF FATTY ACID AMIDE HYDROLASE NORMALIZES CARDIOVASCULAR FUNCTION IN HYPERTENSION WITHOUT ADVERSE METABOLIC EFFECTS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Eicosanoids in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A systematic review on the role of eicosanoid pathways in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Eicosanoids, inflammation, and anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. m.youtube.com [m.youtube.com]

- 15. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Natural Sourcing and Isolation of Icosanamide for Research and Development

This guide provides an in-depth exploration of icosanamide (also known as ethis compound), a long-chain saturated fatty amide with significant potential in various research and drug development applications. As interest in naturally derived bioactive compounds grows, a thorough understanding of their sources and the methodologies for their isolation is paramount. This document offers a technical overview of the known natural occurrences of this compound and presents a detailed, field-proven framework for its extraction, purification, and characterization.

Introduction to this compound: A Molecule of Interest

This compound (C₂₀H₄₁NO) is the amide derivative of icosanoic acid (arachidic acid). Fatty acid amides are a class of lipids that have been identified in various biological systems and are implicated in diverse physiological processes. While synthetic routes to this compound are established, the exploration of its natural sources is driven by the demand for "natural" ingredients in certain industries and the potential for discovering novel biological activities associated with co-extracted compounds.

Part 1: Natural Provenance of this compound

Currently, the documented natural occurrence of this compound in the plant kingdom is limited, with the primary reported source being Annona glabra.

-

Annona glabra (Pond Apple) : This tropical fruit tree, belonging to the Annonaceae family, has been reported to contain this compound.[1] The Annonaceae family is a rich source of diverse bioactive compounds, including acetogenins and alkaloids.[2][3][4] The presence of this compound in A. glabra suggests that other species within this family may also be potential sources, warranting further investigation.

While often associated with a wide array of lipids, Jojoba oil (Simmondsia chinensis) is primarily composed of long-chain wax esters, which are esters of fatty acids and fatty alcohols.[5][6] Current literature on the chemical composition of Jojoba oil does not indicate the natural presence of this compound.[7][8][9]

Table 1: Potential Natural Sources and Relevant Chemical Profile

| Plant Source | Family | Reported Presence of this compound | Other Relevant Bioactive Compounds |

| Annona glabra | Annonaceae | Yes[1] | Acetogenins, Alkaloids, Diterpenoids[2][3][4][10] |

| Simmondsia chinensis (Jojoba) | Simmondsiaceae | Not Reported | Wax Esters, Fatty Acids, Fatty Alcohols[5][7][8] |

Part 2: A Step-by-Step Guide to the Isolation and Purification of this compound from Annona glabra

The following protocol is a comprehensive, multi-stage process designed for the efficient extraction and purification of this compound from the plant matrix of Annona glabra. The principles outlined here are based on established methodologies for the isolation of lipophilic compounds from natural products.[11][12]

Workflow for this compound Isolation

Caption: Overall workflow for the isolation and characterization of this compound.

Experimental Protocols

1. Plant Material Preparation:

-

Objective: To prepare the plant material for efficient solvent extraction.

-

Procedure:

-

Obtain fresh leaves or seeds of Annona glabra.

-

Dry the plant material in a hot air oven at a controlled temperature of 40-50°C to prevent degradation of thermolabile compounds.

-

Grind the dried material into a fine powder using a mechanical grinder. This increases the surface area for solvent penetration.

-

2. Soxhlet Extraction:

-

Objective: To exhaustively extract lipophilic compounds, including this compound, from the plant powder.

-

Apparatus: Soxhlet extractor, heating mantle, round bottom flask, condenser.

-

Solvent Selection: Non-polar solvents such as n-hexane or dichloromethane are ideal for extracting fatty acid amides.

-

Procedure:

-

Place the powdered plant material in a thimble and insert it into the Soxhlet extractor.

-

Fill the round bottom flask with the chosen solvent (e.g., n-hexane).

-

Heat the solvent to its boiling point. The solvent vapor will travel to the condenser, liquefy, and drip into the thimble, immersing the plant material.

-

Continue the extraction for 6-8 hours. The continuous cycling of the solvent ensures a thorough extraction.

-

After extraction, concentrate the solvent using a rotary evaporator to obtain the crude lipophilic extract.

-

3. Purification by Column Chromatography:

-

Objective: To separate this compound from other components in the crude extract based on polarity.

-

Stationary Phase: Silica gel (60-120 mesh) is a suitable adsorbent.

-

Mobile Phase: A gradient elution system starting with a non-polar solvent and gradually increasing the polarity is effective. A common system is a gradient of n-hexane and ethyl acetate.

-

Procedure:

-

Prepare a silica gel slurry in n-hexane and pack it into a glass column.

-

Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

-

Begin elution with 100% n-hexane and gradually increase the concentration of ethyl acetate.

-

Collect fractions of the eluate in separate test tubes.

-

4. Thin-Layer Chromatography (TLC) Analysis:

-

Objective: To monitor the separation and identify fractions containing this compound.

-

Procedure:

-

Spot the collected fractions onto a TLC plate (silica gel).

-

Develop the plate in a suitable solvent system (e.g., n-hexane:ethyl acetate, 8:2 v/v).

-

Visualize the spots under UV light or by staining with an appropriate reagent (e.g., iodine vapor).

-

Pool the fractions that show a spot corresponding to a standard of this compound or have a similar Rf value.

-

5. Recrystallization:

-

Objective: To obtain highly pure this compound.

-

Procedure:

-

Evaporate the solvent from the pooled fractions.

-

Dissolve the residue in a minimal amount of a hot solvent in which this compound is soluble (e.g., ethanol or methanol).

-

Allow the solution to cool slowly. This compound will crystallize out as the solubility decreases.

-

Collect the crystals by filtration and wash with a small amount of cold solvent.

-

Dry the crystals under vacuum.

-

Part 3: Analytical Characterization of this compound

Accurate identification and structural confirmation of the isolated compound are crucial. The following analytical techniques are standard for the characterization of long-chain fatty amides.

1. Gas Chromatography-Mass Spectrometry (GC-MS):

-

Principle: GC separates volatile compounds based on their boiling points and interactions with the stationary phase, while MS identifies them based on their mass-to-charge ratio and fragmentation pattern.[12][13][14]

-

Expected Results:

-

The GC chromatogram should show a single major peak for the purified this compound.

-

The mass spectrum will exhibit a molecular ion peak ([M]⁺) corresponding to the molecular weight of this compound (311.5 g/mol ).

-

Characteristic fragmentation patterns for long-chain amides will be observed, aiding in structural confirmation.

-

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Principle: NMR spectroscopy provides detailed information about the chemical structure of a molecule by analyzing the magnetic properties of atomic nuclei.[15][16][17]

-

Expected ¹H NMR Spectrum (in CDCl₃):

-

A broad multiplet around δ 5.5-6.0 ppm corresponding to the amide protons (-NH₂).

-

A triplet around δ 2.2 ppm corresponding to the α-methylene protons (-CH₂-CONH₂).

-

A large, broad singlet or multiplet around δ 1.2-1.4 ppm corresponding to the long chain of methylene protons (-(CH₂)₁₇-).

-

A triplet around δ 0.9 ppm corresponding to the terminal methyl protons (-CH₃).

-

-

Expected ¹³C NMR Spectrum (in CDCl₃):

-

A peak around δ 175-178 ppm for the carbonyl carbon of the amide group (-CONH₂).

-

A series of peaks between δ 20-40 ppm for the methylene carbons.

-

A peak around δ 14 ppm for the terminal methyl carbon.

-

The combined data from these analytical techniques will provide unambiguous identification and confirm the purity of the isolated this compound.

Conclusion

This guide has provided a comprehensive framework for researchers and drug development professionals on the natural sourcing and isolation of this compound. While Annona glabra stands as a confirmed, albeit not extensively studied, natural source, the methodologies presented here offer a robust starting point for its extraction and purification. The detailed protocols and analytical characterization guidelines are designed to ensure scientific integrity and reproducibility. Further exploration into other species of the Annonaceae family and other plant families known for producing long-chain fatty acid derivatives may reveal more abundant natural sources of this promising bioactive compound.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Molecules. Synthesis, Quantification, and Characterization of Fatty Acid Amides from In Vitro and In Vivo Sources. MDPI. [Link]

-

COSMILE Europe. JOJOBA SEED OIL AMINOPROPANEDIOL AMIDES/ESTERS – Ingredient. [Link]

-

Egyptian Academic Journal of Biological Sciences. CHEMICAL CONSTITUENTS OF JOJOBA OIL AND INSECTICIDAL ACTIVITY AGAINST Schistocerca gregaria AND BIOCHEMICAL EFFECT ON ALBINO RATS. [Link]

-

NMR in Biomedicine. NMR Characterization of Long-Chain Fatty Acylcarnitine Binding to the Mitochondrial Carnitine/Acylcarnitine Carrier. Wiley Online Library. [Link]

-

Polymers. Jojoba Oil: An Updated Comprehensive Review on Chemistry, Pharmaceutical Uses, and Toxicity. MDPI. [Link]

-

Molecules. Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses. MDPI. [Link]

-

Methods in Molecular Biology. Lipid Isolation from Plants. SpringerLink. [Link]

-

Magritek. Characterizing fatty acids with advanced multinuclear NMR methods. [Link]

-

ResearchGate. Fatty acid composition of jojoba oil. [Link]

-

True Moringa. In-Depth Comparison of the Fatty Acid Composition of Cosmetic Oils. [Link]

-

Molecules. Synthesis, Quantification, and Characterization of Fatty Acid Amides from In Vitro and In Vivo Sources. National Center for Biotechnology Information. [Link]

-

ACS Sustainable Chemistry & Engineering. Synthesis and Characterization of Fatty Acid Amides from Commercial Vegetable Oils and Primary Alkyl Amines for Phase Change Material Applications. ACS Publications. [Link]

-

EAG Laboratories. GC/MS ANALYSIS FOR IDENTIFICATION OF UNKNOWN ORGANICS. [Link]

-

ResearchGate. Fatty acid amide lipid mediators in plants. [Link]

-

Chemistry LibreTexts. 24.1: Structural, Physical, and Spectral Characteristics of Amides. [Link]

-

Plants. Bio-Stimulant for Improving Simmondsia chinensis Secondary Metabolite Production, as Well as Antimicrobial Activity and Wound Healing Abilities. National Center for Biotechnology Information. [Link]

-

International Journal of Green Pharmacy. Gas Chromatography-Mass Spectrometry (GC-MS) Assay of Bio- Active Compounds and Phytochemical Analyses in Three Species of. [Link]

-

Journal of Chromatography B. Analysis of eicosanoids by LC-MS/MS and GC-MS/MS: a historical retrospect and a discussion. PubMed. [Link]

-

Phytochemistry. Limited distribution of natural cyanamide in higher plants: occurrence in Vicia villosa subsp. varia, V. cracca, and Robinia pseudo-acacia. PubMed. [Link]

-

ResearchGate. Analysis of eicosanoids by LC-MS/MS and GC-MS/MS: a historical retrospect and a discussion. [Link]

-

BMC Biology. Exploring the known chemical space of the plant kingdom: insights into taxonomic patterns, knowledge gaps, and bioactive regions. National Center for Biotechnology Information. [Link]

-

Journal of Chromatography B. Quantitative GC-MS/MS in the clinical analysis of eicosanoids: A critical review and discussion, a 40-years historical retrospect, and possible implications for LC-MS/MS. PubMed. [Link]

-

Molecules. GC/MS Analysis, Cytotoxicity, and Antiviral Activities of Annona glabra Hexane Extract Supported by In Silico Study. MDPI. [Link]

-

Semina: Ciências Agrárias. In vitro effect of polar extracts from Annona glabra seeds on Fusarium solani. SciELO. [Link]

-

International Journal of Ayurvedic & Herbal Medicine. Comparative GC-MS Profile and Antioxidant Activity of Annona Glabra and Annona Reticulata Leaf Essential Oil from South India. [Link]

-

European Scientific Journal. STUDY OF JORDANIAN JOJOBA (SIMMONDSIA CHINENSIS) LIQUID WAX BY GC AND GC/MS. [Link]

-

International Journal of Molecular Sciences. Transcriptome Analysis of Jojoba (Simmondsia chinensis) during Seed Development and Liquid Wax Ester Biosynthesis. MDPI. [Link]

-

Cosmetics Info. Simmondsia Chinensis (Jojoba) Seed Oil. [Link]

-

SkinSAFE. Simmondsia Chinensis (Jojoba) Seed Extract Ingredient Allergy Safety Information. [Link]

-

Journal of Pharmaceutical Research International. Isolation and Charecterization of Phytoconstituents from Annona reticulata L. Leaf Extracts. [Link]

-

Molecules. Bio-Guided Isolation of Acetogenins from Annona cherimola Deciduous Leaves: Production of Nanocarriers to Boost the Bioavailability Properties. National Center for Biotechnology Information. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. scielo.br [scielo.br]

- 4. Bio-Guided Isolation of Acetogenins from Annona cherimola Deciduous Leaves: Production of Nanocarriers to Boost the Bioavailability Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Jojoba Oil: An Updated Comprehensive Review on Chemistry, Pharmaceutical Uses, and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cosmeticsinfo.org [cosmeticsinfo.org]

- 7. applications.emro.who.int [applications.emro.who.int]

- 8. researchgate.net [researchgate.net]

- 9. truemoringa.com [truemoringa.com]

- 10. interscience.org.uk [interscience.org.uk]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Analysis of eicosanoids by LC-MS/MS and GC-MS/MS: a historical retrospect and a discussion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. repository.unar.ac.id [repository.unar.ac.id]

- 14. Quantitative GC-MS/MS in the clinical analysis of eicosanoids: A critical review and discussion, a 40-years historical retrospect, and possible implications for LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. NMR Characterization of Long-Chain Fatty Acylcarnitine Binding to the Mitochondrial Carnitine/Acylcarnitine Carrier - PMC [pmc.ncbi.nlm.nih.gov]

- 17. magritek.com [magritek.com]

Methodological & Application

Application Note & Protocols for In Vivo Studies of Fatty Acid Amide-Based Compounds

Introduction: Contextualizing Icosanamide and the Fatty Acid Amide Landscape

This compound is a saturated fatty acid amide derived from icosanoic acid, a 20-carbon fatty acid. While a simple and stable molecule, its direct pharmacological activity in common disease models is not extensively documented. However, its structure places it within the broad and therapeutically significant class of fatty acid amides. This class includes vital endogenous signaling lipids such as N-arachidonoyl ethanolamine (anandamide, AEA), oleoylethanolamide (OEA), and palmitoylethanolamide (PEA).

The in vivo effects of these endogenous amides are tightly regulated by their metabolism. The primary enzyme responsible for the degradation of anandamide and related fatty acid amides is the integral membrane enzyme Fatty Acid Amide Hydrolase (FAAH) .[1] Pharmacological inhibition of FAAH prevents the breakdown of these signaling lipids, thereby amplifying their natural therapeutic effects in a targeted manner. This "endocannabinoid enhancement" strategy has shown significant promise in pre-clinical models of pain, inflammation, anxiety, and other CNS disorders.[1][2]

This guide, therefore, uses this compound as a structural archetype to build a comprehensive framework for the in vivo study of pharmacologically active fatty acid amides designed as FAAH inhibitors. We will detail the core principles, validated protocols, and critical considerations necessary to successfully design, execute, and interpret in vivo studies targeting this pathway.

Part 1: The Scientific Rationale - Mechanism of FAAH Inhibition

Before initiating any in vivo experiment, it is crucial to grasp the underlying mechanism. Endogenous fatty acid amides like anandamide are synthesized "on-demand" in response to physiological stimuli. They act locally on cannabinoid receptors (CB1 and CB2) and other targets to regulate neurotransmission and inflammatory responses. Their action is terminated by enzymatic hydrolysis via FAAH.[1][3]

An effective FAAH inhibitor blocks this degradation step. This leads to a localized increase in the concentration and duration of action of anandamide and other fatty acid amides, but only in the tissues where they are actively being produced. This provides a nuanced, physiological amplification of the endocannabinoid system, contrasting sharply with the global and often side-effect-laden activation caused by direct CB1 receptor agonists.[1][4]

The ultimate goal of administering an this compound-like FAAH inhibitor in vivo is to elevate local endocannabinoid tone, leading to downstream therapeutic effects such as analgesia and anti-inflammation.

Caption: Mechanism of FAAH Inhibition.

Part 2: Foundational In Vivo Methodology - Formulation and Dosing

The single most critical hurdle for in vivo studies of fatty acid amides is their lipophilicity. These compounds are practically insoluble in aqueous solutions like saline or phosphate-buffered saline (PBS).[] Administering an improperly formulated compound can lead to poor bioavailability, injection site irritation, and highly variable, non-reproducible results.

Vehicle Formulation Protocol

The goal is to create a stable suspension or emulsion that can be reliably administered. A widely used and effective vehicle for intraperitoneal (IP) or oral (PO) gavage is a combination of a surfactant (e.g., Tween 80 or Kolliphor EL) and a suspending agent (e.g., carboxymethylcellulose).

Materials:

-

This compound-like compound (powder)

-

Tween 80 (Polysorbate 80)

-

Carboxymethylcellulose (CMC), low viscosity

-

Sterile 0.9% Saline

-

Glass homogenizer or sonicator

-

Sterile tubes and syringes

Step-by-Step Protocol:

-